molecular formula C26H22N4O5 B3861471 4,4'-oxybis{N'-[(5-methyl-2-furyl)methylene]benzohydrazide}

4,4'-oxybis{N'-[(5-methyl-2-furyl)methylene]benzohydrazide}

Cat. No. B3861471
M. Wt: 470.5 g/mol
InChI Key: ZHVCTKOSIQRIOR-DPCVLPDWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

‘4,4'-oxybis{N'-[(5-methyl-2-furyl)methylene]benzohydrazide}' is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a hydrazide derivative that has been synthesized and studied extensively for its potential use in various fields.

Mechanism of Action

The mechanism of action of '4,4'-oxybis{N'-[(5-methyl-2-furyl)methylene]benzohydrazide}' is not yet fully understood. However, it is believed to work by inhibiting the growth of bacterial and fungal cells by disrupting their cell walls.
Biochemical and Physiological Effects:
The biochemical and physiological effects of '4,4'-oxybis{N'-[(5-methyl-2-furyl)methylene]benzohydrazide}' have been studied extensively. It has been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal drugs.

Advantages and Limitations for Lab Experiments

One advantage of '4,4'-oxybis{N'-[(5-methyl-2-furyl)methylene]benzohydrazide}' is its relatively simple synthesis method. It is also stable and easy to handle in the laboratory. However, one limitation is that its mechanism of action is not yet fully understood, which makes it difficult to optimize its use in various applications.

Future Directions

There are several potential future directions for research on '4,4'-oxybis{N'-[(5-methyl-2-furyl)methylene]benzohydrazide}'. One area of research could focus on optimizing its use as a fluorescent probe in materials science. Another area of research could focus on developing new antibiotics and antifungal drugs based on the chemical compound. Additionally, further studies could be conducted to fully understand its mechanism of action and potential applications in catalysis.

Scientific Research Applications

The chemical compound has been studied for its potential use in various scientific fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, it has been investigated for its antibacterial and antifungal properties. In materials science, it has been studied for its potential use as a fluorescent probe. In catalysis, it has been explored for its potential use as a catalyst in organic reactions.

properties

IUPAC Name

N-[(E)-(5-methylfuran-2-yl)methylideneamino]-4-[4-[[(E)-(5-methylfuran-2-yl)methylideneamino]carbamoyl]phenoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O5/c1-17-3-9-23(33-17)15-27-29-25(31)19-5-11-21(12-6-19)35-22-13-7-20(8-14-22)26(32)30-28-16-24-10-4-18(2)34-24/h3-16H,1-2H3,(H,29,31)(H,30,32)/b27-15+,28-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHVCTKOSIQRIOR-DPCVLPDWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=NNC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)NN=CC4=CC=C(O4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=N/NC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)N/N=C/C4=CC=C(O4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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